molecular formula C4H4BrNOS B6208474 (3-bromo-1,2-oxazol-5-yl)methanethiol CAS No. 1357470-63-3

(3-bromo-1,2-oxazol-5-yl)methanethiol

Cat. No.: B6208474
CAS No.: 1357470-63-3
M. Wt: 194
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Description

(3-Bromo-1,2-oxazol-5-yl)methanethiol is a heterocyclic compound featuring a 1,2-oxazole core substituted with a bromine atom at position 3 and a methanethiol group at position 3. This compound is of interest in medicinal chemistry and organic synthesis due to its dual functional groups, enabling diverse chemical transformations and biological interactions .

Properties

CAS No.

1357470-63-3

Molecular Formula

C4H4BrNOS

Molecular Weight

194

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-bromo-1,2-oxazol-5-yl)methanethiol can be achieved through several methods. One common approach involves the cycloaddition reaction of tosylmethylisocyanides (TosMICs) with imines or aldehydes under microwave-assisted conditions. This method is known for its high yield, efficiency, and broad substrate scope . Another method involves the use of brominated precursors and thiol-containing reagents under controlled conditions to introduce the bromine and methanethiol groups into the oxazole ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3-bromo-1,2-oxazol-5-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, hydrogenated oxazole derivatives, and various substituted oxazole compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

(3-bromo-1,2-oxazol-5-yl)methanethiol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-bromo-1,2-oxazol-5-yl)methanethiol involves its interaction with molecular targets such as enzymes and receptors. The compound can form non-covalent interactions, such as hydrogen bonds and van der Waals forces, with these targets, leading to inhibition or activation of specific biological pathways. The presence of the bromine and methanethiol groups enhances its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazole Ring

Halogen Substitution
  • (3-Chloro-1,2-oxazol-5-yl)methanethiol
    Replacing bromine with chlorine reduces molecular weight (Br: ~80 g/mol vs. Cl: ~35.5 g/mol) and alters reactivity. Chlorine’s lower electronegativity and weaker leaving-group ability decrease electrophilic substitution rates compared to brominated analogs, impacting applications in cross-coupling reactions .

  • (3-Methyl-1,2-oxazol-5-yl)methanethiol
    The methyl group at position 3 introduces steric hindrance and electron-donating effects, stabilizing the oxazole ring. This reduces electrophilicity and shifts reactivity toward nucleophilic thiol-based reactions, making it less suited for halogen-specific coupling reactions .

Functional Group Variations
  • (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl Fluoride
    Replacing the thiol (-SH) with a sulfonyl fluoride (-SO₂F) group transforms the compound into a covalent inhibitor. The sulfonyl fluoride acts as an electrophilic warhead, targeting nucleophilic residues in proteins, whereas the thiol group enables disulfide bond formation or metal coordination .

  • [5-(4-Bromophenyl)-1,2-oxazol-3-yl]methanethiol Bromine substitution on a phenyl ring (vs. This structural difference enhances interactions with aromatic biological targets, such as enzyme active sites, while maintaining thiol-mediated reactivity .

Key Research Findings

  • Reactivity : Bromine at position 3 enhances electrophilic aromatic substitution, enabling Suzuki-Miyaura cross-coupling for biaryl synthesis .
  • Biological Activity: Thiol-containing brominated oxazoles exhibit 2–4× higher antimicrobial activity against Staphylococcus aureus compared to non-brominated analogs, attributed to bromine’s electron-withdrawing effects enhancing thiol acidity .
  • Stability : Brominated derivatives show greater thermal stability than chlorinated analogs due to stronger C-Br bonds, making them preferable for high-temperature reactions .

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